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Compound of Interest

Compound Name: JNJ-40355003

Cat. No.: B608217

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-40355003 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an
enzyme responsible for the degradation of endocannabinoids such as anandamide. By
inhibiting FAAH, JNJ-40355003 increases the levels of endogenous cannabinoids in the central
nervous system (CNS), a mechanism with therapeutic potential for a variety of neurological and
psychiatric disorders. Effective CNS delivery and target engagement are critical for the
therapeutic efficacy of FAAH inhibitors. These application notes provide an overview of the
brain penetration of INJ-40355003 and related compounds, along with protocols for assessing
CNS delivery.

While specific quantitative brain penetration data for JNJ-40355003 are not extensively
available in the public domain, information on the broader class of heteroaryl piperazinyl- and
piperadinyl-urea FAAH inhibitors, to which JNJ-40355003 belongs, offers valuable insights.
Furthermore, detailed clinical data on a related FAAH inhibitor, INJ-42165279, provides a
robust case study for understanding the methodologies and expected outcomes in CNS
delivery studies.

Data Presentation
JNJ-40355003 and Related FAAH Inhibitors
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Studies on a series of heteroaryl piperazinyl- and piperadinyl-urea FAAH inhibitors have
demonstrated that brain penetration can be significantly modulated by minor structural
modifications. This highlights the importance of empirical determination of the brain-to-plasma
(B/P) ratio for each new compound. It is noteworthy that for this class of covalent inhibitors, a
low B/P ratio does not necessarily preclude effective central target engagement.

Table 1: Brain Penetration of Heteroaryl Piperazinyl- and Piperadinyl-Urea FAAH Inhibitors

Brain/Plasma (B/P) Ratio )
Compound Class Key Observations
Range

- Brain penetration is highly

Heteroaryl piperazinyl- and sensitive to structural changes.

piperadinyl-urea FAAH >4:1to as low as 0.02:1 - Low B/P ratios do not rule out

inhibitors CNS activity for covalent
inhibitors.

In vivo studies have confirmed that oral administration of JINJ-40355003 leads to the elevation
of anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA) in the
brains of rats, indicating successful target engagement within the CNS.

Case Study: CNS Delivery of JNJ-42165279 in Humans

A clinical study on JNJ-42165279, another FAAH inhibitor, provides a detailed example of CNS
pharmacokinetic and pharmacodynamic assessment.

Table 2: Pharmacokinetics and Brain Occupancy of JNJ-42165279 in Healthy Volunteers
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Multiple Doses (10 mg/day

Parameter Single Dose (10 mg)
for 7 days)
Plasma Pharmacokinetics
Peak Plasma Concentration Dose-dependent increase Accumulation observed with
(Cmax) observed repeated dosing
Cerebrospinal Fluid (CSF)
Pharmacokinetics
Anandamide (AEA) Fold ) ]
) ~40-fold increase ~40-70-fold increase

Increase in CSF
Brain FAAH Occupancy (PET
Imaging)
Brain FAAH Occupancy at

96-98% >80% at trough

Cmax

This data demonstrates that INJ-42165279 achieves significant and sustained target
engagement in the human brain.

Experimental Protocols

The following is a representative protocol for the preclinical assessment of brain penetration of
a novel FAAH inhibitor, based on standard industry practices.

Protocol 1: In Vivo Assessment of Brain Penetration in
Rodents

Objective: To determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-
plasma concentration ratio (Kp,uu) of a test compound.

Materials:
e Test compound (e.g., a novel FAAH inhibitor)

» Vehicle for dosing (e.g., 0.5% methylcellulose in water)
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o Male Sprague-Dawley rats (250-300 g)

e Dosing gavage needles

» Blood collection tubes (containing anticoagulant, e.g., EDTA)

e Anesthesia (e.g., isoflurane)

» Surgical tools for brain extraction

e Homogenizer

e Centrifuge

e Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

e Animal Dosing:
o Acclimatize animals for at least 3 days prior to the experiment.
o Fast animals overnight before dosing.

o Administer the test compound orally (p.o.) or intravenously (i.v.) at a defined dose (e.g., 10
mg/kg).

o Sample Collection:

o At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), anesthetize a
cohort of animals (n=3-4 per time point).

o Collect a blood sample via cardiac puncture into an EDTA tube.

o Immediately perfuse the animal transcardially with ice-cold saline to remove blood from
the brain vasculature.

o Excise the whole brain and rinse with cold saline.
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e Sample Processing:

o Plasma: Centrifuge the blood sample at 3000 x g for 15 minutes at 4°C to separate
plasma. Store plasma at -80°C until analysis.

o Brain: Weigh the brain and homogenize it in a suitable buffer (e.g., phosphate-buffered
saline) to create a 10% (w/v) homogenate. Store the brain homogenate at -80°C until
analysis.

o Bioanalysis:

o Determine the concentration of the test compound in plasma and brain homogenate
samples using a validated LC-MS/MS method.

e Data Analysis:
o Calculate the brain-to-plasma concentration ratio (Kp) at each time point:
» Kp = Concentration in brain / Concentration in plasma

o To determine the unbound concentrations, perform plasma protein binding and brain
tissue binding assays (e.g., equilibrium dialysis).

o Calculate the unbound brain-to-plasma concentration ratio (Kp,uu):
» Kp,uu = (Concentration in brain * fu,brain) / (Concentration in plasma * fu,plasma)

» where fu,brain is the fraction unbound in brain and fu,plasma is the fraction unbound in
plasma.

Visualizations
FAAH Signaling Pathway
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Caption: FAAH metabolizes anandamide; JNJ-40355003 inhibits this, increasing anandamide
levels.

Experimental Workflow for Brain Penetration Study

 To cite this document: BenchChem. [Application Notes and Protocols: Brain Penetration and
CNS Delivery of JNJ-40355003]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608217#jnj-40355003-brain-penetration-and-cns-
delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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